5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole 5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15611569
InChI: InChI=1S/C19H19N/c1-3-9-15(10-4-1)20-18-13-6-2-5-11-16(18)17-12-7-8-14-19(17)20/h1,3-4,7-10,12,14H,2,5-6,11,13H2
SMILES:
Molecular Formula: C19H19N
Molecular Weight: 261.4 g/mol

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole

CAS No.:

Cat. No.: VC15611569

Molecular Formula: C19H19N

Molecular Weight: 261.4 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole -

Specification

Molecular Formula C19H19N
Molecular Weight 261.4 g/mol
IUPAC Name 5-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole
Standard InChI InChI=1S/C19H19N/c1-3-9-15(10-4-1)20-18-13-6-2-5-11-16(18)17-12-7-8-14-19(17)20/h1,3-4,7-10,12,14H,2,5-6,11,13H2
Standard InChI Key ZWYGMNJERQJHTJ-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(CC1)N(C3=CC=CC=C23)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole (IUPAC name: 5-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole) features a bicyclic framework comprising a seven-membered cycloheptane ring fused to an indole moiety. The phenyl substituent at the 5-position introduces steric and electronic modifications that influence reactivity and binding interactions.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₉N
Molecular Weight261.4 g/mol
InChIInChI=1S/C19H19N/c1-3-9-15(10-4-1)20-18-13-6-2-5-11-16(18)17-12-7-8-14-19(17)
SMILESC1CCC2=C(C1)C3=C(N2C4=CC=CC=C4)C=CC=C3

The InChI and SMILES descriptors confirm the compound’s fused-ring system and substitution pattern, critical for computational modeling and structure-activity relationship (SAR) studies.

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling Reactions

A primary synthesis route involves palladium-catalyzed cross-coupling between halogenated indole precursors and phenylboronic acids. This method capitalizes on the Suzuki-Miyaura reaction mechanism, enabling efficient C–C bond formation. VulcanChem reports a yield of 79.3% after recrystallization from methanol, highlighting the method’s reproducibility. Key advantages include compatibility with diverse boronic acids and mild reaction conditions, though catalyst loading and ligand selection require optimization to minimize side products.

(4 + 3) Cycloaddition with Oxyallyl Cations

An alternative approach employs dearomative (4 + 3) cycloaddition between 2-vinylindoles and in situ-generated oxyallyl cations. As detailed in The Journal of Organic Chemistry, this method utilizes α-bromoketones (e.g., 2-bromopentan-3-one) as oxyallyl precursors in the presence of a base (DIPEA) and perfluorinated solvents (TFE) . The reaction proceeds at room temperature with complete diastereoselectivity, yielding cyclohepta[b]indoles in 58–95% efficiency .

Table 2: Comparative Synthesis Metrics

MethodYield RangeConditionsDiastereoselectivity
Palladium Cross-Coupling79.3%Reflux, Pd catalystNot reported
(4 + 3) Cycloaddition58–95%RT, TFE/DIPEAComplete

The cycloaddition route avoids costly transition metals and offers scalability, as demonstrated by gram-scale preparations of derivatives like 3d .

Applications in Medicinal Chemistry

Scaffold for Derivative Synthesis

The compound’s modular structure allows functionalization at multiple positions:

  • Phenyl Ring Modification: Electron-withdrawing or donating groups alter electronic density, impacting binding affinity .

  • Cycloheptane Expansion: Ring contraction or expansion modulates conformational flexibility, as seen in aza-oxyallyl cation derivatizations .

Table 3: Representative Derivatives and Modifications

DerivativeModification SiteBiological Activity
2-Methoxy-5-(2-pyrrolidinoethyl)Indole C2Serotonergic activity
6,7,8,9,10-PentahydroCycloheptaneImproved solubility

Drug Discovery Case Study

A 2020 study leveraged the (4 + 3) cycloaddition route to synthesize 3d, which underwent acid-catalyzed aromatization to yield 14—a lead compound in oncology screening . Subsequent hydrolysis produced NH-free analog 15, exhibiting enhanced blood-brain barrier penetration .

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